N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide
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Overview
Description
N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic properties. This compound features a unique structure combining an adamantane core with a piperazine moiety, which contributes to its diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory activities .
Mode of Action
It has been reported that similar compounds have potent anti-inflammatory effects
Biochemical Pathways
Given its reported anti-inflammatory activity , it can be inferred that the compound may influence pathways involved in the inflammatory response
Result of Action
Similar compounds have been reported to have potent anti-inflammatory effects , suggesting that this compound may also exhibit these effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of adamantane-1-carboxylic acid with thionyl chloride to form adamantane-1-carbonyl chloride.
Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with N-(3-aminopropyl)-4-phenylpiperazine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide: Known for its anti-inflammatory properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor for Alzheimer’s disease.
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core and a piperazine moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O/c28-23(24-16-19-13-20(17-24)15-21(14-19)18-24)25-7-4-8-26-9-11-27(12-10-26)22-5-2-1-3-6-22/h1-3,5-6,19-21H,4,7-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCOCLYHNXYLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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